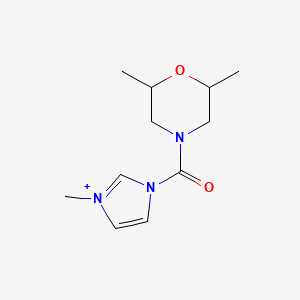

1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium

Description

1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium (hereafter referred to as the target compound) is an imidazolium-based ionic liquid (IL) with a morpholine-derived substituent. The compound features a 2,6-dimethylmorpholine moiety conjugated to the imidazolium ring via a carbonyl group, resulting in a hybrid structure that combines the rigidity of morpholine with the cationic character of imidazolium. Its iodide salt form (this compound iodide) has been cataloged as a research chemical, though commercial availability is currently discontinued .

Properties

CAS No. |

755750-26-6 |

|---|---|

Molecular Formula |

C11H18N3O2+ |

Molecular Weight |

224.28 g/mol |

IUPAC Name |

(2,6-dimethylmorpholin-4-yl)-(3-methylimidazol-3-ium-1-yl)methanone |

InChI |

InChI=1S/C11H18N3O2/c1-9-6-14(7-10(2)16-9)11(15)13-5-4-12(3)8-13/h4-5,8-10H,6-7H2,1-3H3/q+1 |

InChI Key |

FBGTXVUBICLYIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)N2C=C[N+](=C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dimethylmorpholine with a suitable carbonyl compound to form the intermediate. This intermediate is then reacted with a methylating agent to introduce the methyl group on the imidazolium ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where functional groups on the morpholine or imidazolium rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Scientific Research Applications

1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

Biology: The compound has been studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.

Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its unique chemical properties.

Industry: In industrial applications, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of functionalized imidazolium ILs. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Functional Group Impact on Solubility and Reactivity: The carboxybutyl and carboxyheptyl derivatives () exhibit enhanced hydrophilicity due to carboxylic acid groups, making them suitable for aqueous-phase catalysis or biodegradable applications. The cyanomethyl derivative () demonstrates strong metal-coordination capabilities, attributed to the nitrile group’s ability to engage in η² coordination with uranyl ions. This property is absent in the target compound, highlighting the critical role of substituent selection in application-specific design.

Counterion Influence on Ionic Behavior :

- The hexafluorophosphate counterion in improves IL hydrophobicity, favoring biphasic extraction processes. The iodide counterion in the target compound is less stable under oxidative conditions but may facilitate halogen-bonding interactions in crystal engineering.

- Trifluoromethanesulfonate () is a weakly coordinating anion that enhances thermal stability and electrochemical performance, commonly preferred in pharmaceutical and battery applications.

Environmental and Toxicological Profiles: COOH7IM () is degraded via bacterial omega-oxidation, reducing environmental persistence.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling 2,6-dimethylmorpholine-4-carbonyl chloride with 3-methylimidazole, followed by quaternization. This mirrors methods for carboxybutyl derivatives (), where bromide-to-hexafluorophosphate anion exchange is employed. However, the discontinued commercial status () suggests challenges in scalability or purification.

Biological Activity

1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium, often referred to as a complex organic compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates both a morpholine ring and an imidazolium moiety, which contribute to its reactivity and interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is CHNO with a molecular weight of approximately 224.28 g/mol. The compound is characterized by the following structural elements:

- Morpholine Ring : Provides a basic nitrogen atom that can participate in various chemical reactions.

- Imidazolium Moiety : Contributes to cationic properties, enhancing interactions with negatively charged biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The unique structure allows it to modulate biological pathways, influencing processes such as:

- Signal Transduction : It may affect cellular signaling pathways by binding to key proteins.

- Gene Expression : Potentially alters gene expression profiles through interactions with transcription factors.

Biological Activity Studies

Preliminary studies have indicated that this compound exhibits various bioactivities:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | Escherichia coli | Growth inhibition | |

| Anticancer | HeLa cells | Cytotoxicity | |

| Enzyme Inhibition | Thrombin | Inhibition |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of the compound against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of E. coli growth at concentrations above 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro assays conducted on HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 2,6-dimethylmorpholine-4-carbonyl chloride with 3-methyl-1H-imidazole under controlled conditions. This multi-step process ensures the formation of the desired product with high purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.